(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol
Overview
Description
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is an organic compound characterized by its unique structure and properties. This compound is a derivative of cyclohexene, featuring a thiol group attached to a methylene bridge, along with three methyl groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol typically involves several steps:
Starting Material: The process often begins with cyclohexene as the base structure.
Functional Group Introduction: Introduction of the thiol group can be achieved through thiolation reactions, where a suitable thiolating agent is used.
Methylation: The addition of methyl groups can be carried out using methylating agents under controlled conditions to ensure the correct placement of the groups.
Stereochemical Control: Ensuring the (S) configuration requires the use of chiral catalysts or chiral starting materials to guide the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle the bulk synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution could result in various derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: Lacks the methyl groups and the specific (S) configuration.
Methylcyclohexene: Does not contain the thiol group.
Trimethylcyclohexane: Lacks the thiol group and the double bond.
Uniqueness
(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is unique due to its combination of a thiol group, three methyl groups, and the (S) configuration. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(1S)-4-methylcyclohex-3-en-1-yl]propane-2-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCOAKGRYBBMR-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)(C)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234493 | |
Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83150-77-0 | |
Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83150-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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